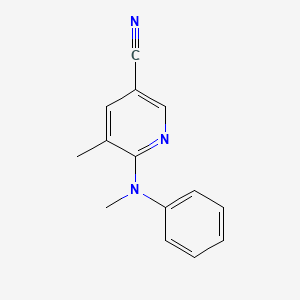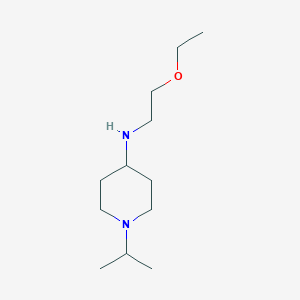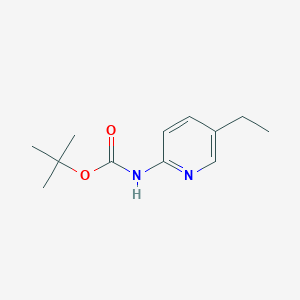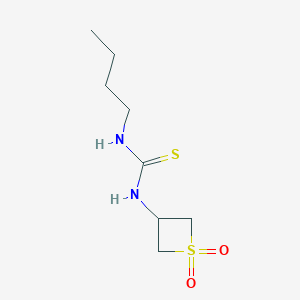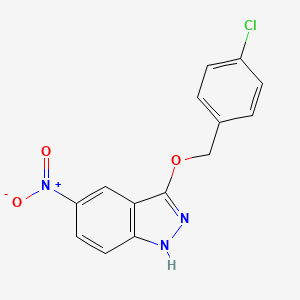
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanamine linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted methanamine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions, while the methanamine linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylfuran-2-yl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylethyl)methanamine
Uniqueness
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to the specific positioning of the methyl group on the furan ring and the methanamine linkage to the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |
InChI Key |
HJKATHNTJNXXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



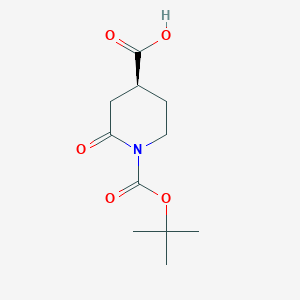
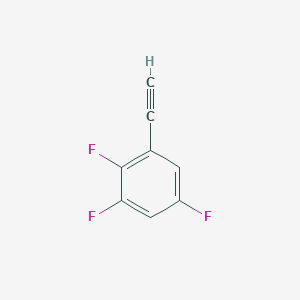
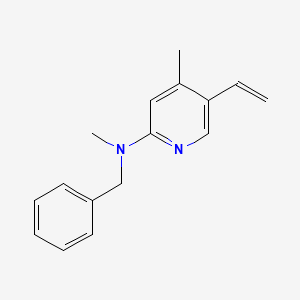
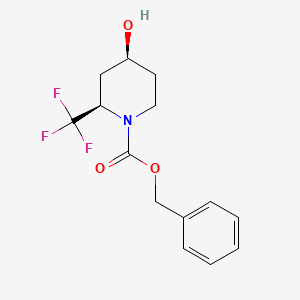
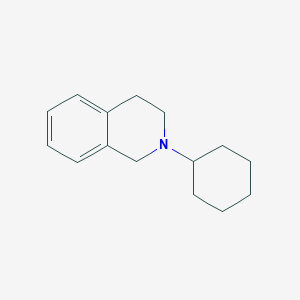
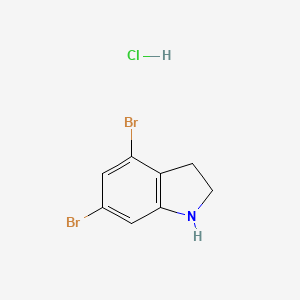
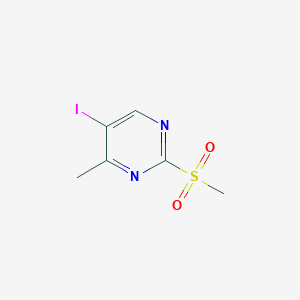
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
